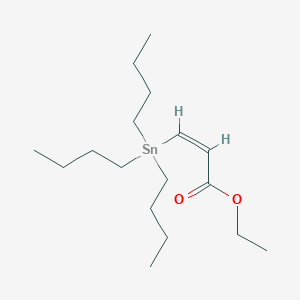

Ethyl-3-(tri-N-butyltin)propenoate

Description

Contextualization of Organotin Compounds in Contemporary Chemical Research

Organotin compounds have historically garnered significant research interest due to their widespread industrial applications. lupinepublishers.com A primary use has been as stabilizers for polyvinyl chloride (PVC), where they prevent degradation of the polymer. wikipedia.orgoriprobe.com They also serve as catalysts in the formation of polyurethanes and in transesterification reactions. wikipedia.orgpreprints.org

In more recent times, the research focus has expanded to explore the biological activities of organotin compounds. Many have been investigated for their potential as anticancer, antifungal, antibacterial, and antileishmanial agents. nih.govsysrevpharm.orgnih.gov The biological efficacy of triorganotin compounds, in particular, is often greater than their di- or mono-organotin counterparts. sysrevpharm.org This enhanced activity is generally attributed to their ability to interact with and disrupt biological membranes and mitochondrial functions. nih.gov The specific nature of the organic groups and the carboxylate ligand can modulate this activity, influencing factors like lipophilicity and transport across cell membranes. nih.gov Current research trajectories also explore their use in materials science for creating polymers with unique thermal and optical properties and as fluorescent probes for bioimaging. chemicalbook.comresearchgate.net

Significance of Propenoate Ligands in Organotin Systems

The propenoate ligand, also known as acrylate (B77674), is an unsaturated carboxylate. In the context of organotin chemistry, the ethyl ester of propenoic acid, ethyl acrylate, is a key building block. Ethyl acrylate itself is a versatile monomer used in the production of a wide array of polymers, contributing properties such as flexibility and adhesion. wikipedia.orgatamanchemicals.com

Overview of Research Trajectories for Triorganotin(IV) Carboxylates, Focusing on Ethyl-3-(tri-N-butyltin)propenoate

Research into triorganotin(IV) carboxylates, the class to which this compound belongs, is multifaceted. A significant area of investigation has been their structural chemistry. Depending on the conditions, these compounds can exist as four-coordinate tetrahedral monomers in solution or as five-coordinate trigonal-bipyramidal structures in the solid state, often forming polymeric chains through bridging carboxylate groups. researchgate.net Spectroscopic techniques such as NMR (¹H, ¹³C, ¹¹⁹Sn) and FT-IR are crucial tools for elucidating these structures. echemi.com

Another major research thrust is their application in organic synthesis and catalysis. Organotin carboxylates are effective catalysts for urethane (B1682113) formation and transesterification reactions. preprints.orgresearchgate.net The reactivity of the tin-oxygen bond is central to these catalytic cycles. Furthermore, triorganotin compounds are extensively used as reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the formation of new carbon-carbon bonds. sigmaaldrich.comevitachem.com

The biological activity of triorganotin(IV) carboxylates remains a vibrant field of study. Research has demonstrated their potential as anticancer agents, with cytotoxicity often linked to the induction of apoptosis through the generation of reactive oxygen species and interaction with cellular components like mitochondria and DNA. nih.govevitachem.commdpi.com The nature of both the alkyl groups on the tin and the carboxylate ligand are critical in determining the compound's biological efficacy and selectivity. nih.govnih.gov While extensive research exists for the general class, specific detailed studies on the synthesis, characterization, and application of this compound are not widely available in published literature, suggesting it may primarily serve as a synthetic intermediate rather than an end-product of investigation.

Compound Data

Interactive Table of Compound Properties

| Property | Value for this compound |

| CAS Number | 128266-87-5 echemi.com |

| Molecular Formula | C17H34O2Sn echemi.com |

| Molecular Weight | 389.15 g/mol echemi.com |

| Boiling Point | 120°C at 1 mmHg echemi.com |

| Density | 1.12 g/cm³ echemi.com |

| Refractive Index | 1.4082 echemi.com |

Properties

IUPAC Name |

ethyl (E)-3-tributylstannylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFWLXIOONPQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization of Ethyl 3 Tri N Butyltin Propenoate

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a fundamental tool for characterizing organotin carboxylates, offering valuable information about the coordination of the carboxylate group to the tin center.

The IR spectrum of ethyl-3-(tri-n-butyltin)propenoate, like other organotin carboxylates, is distinguished by the absence of the broad absorption band typically observed for the hydroxyl group (O-H) of a free carboxylic acid, which usually appears above 2400 cm⁻¹. nih.gov This absence confirms the deprotonation of the carboxylic acid and the formation of a tin-carboxylate bond. nih.gov

The most telling region in the IR spectrum for determining the nature of the carboxylate coordination involves the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. In triorganotin(IV) carboxylates, these bands are crucial for understanding the bonding between the tin atom and the carboxylate ligand. nih.govnih.gov The presence of bands in the regions of 1609-1580 cm⁻¹ for asymmetric and 1488-1409 cm⁻¹ for symmetric COO vibrations are indicative of a coordinated carboxylate moiety. nih.gov Additionally, the appearance of new, weaker to medium intensity bands below 500 cm⁻¹ can be attributed to the Sn-O bond formation, further confirming the coordination. nih.gov The C=O stretching vibration in ethanoate esters is typically observed between 1750 and 1735 cm⁻¹. docbrown.info

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| ν(OH) of free acid | >2400 | Absence indicates deprotonation and coordination. nih.gov |

| νₐₛ(COO⁻) | 1609–1580 | Asymmetric stretching of the coordinated carboxylate group. nih.gov |

| νₛ(COO⁻) | 1488–1409 | Symmetric stretching of the coordinated carboxylate group. nih.gov |

| ν(C=O) of ester | 1750–1735 | Carbonyl stretching vibration of the ethyl ester group. docbrown.info |

| ν(Sn-O) | <500 | Stretching vibration of the tin-oxygen bond. nih.gov |

The coordination mode of the carboxylate ligand to the tin atom can be inferred from the difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group. nih.gov Different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, exhibit distinct Δν values. researchgate.net For many triorganotin(IV) carboxylates, a Δν value in the range of 230–250 cm⁻¹ suggests a monodentate coordination of the carboxylate ligand. nih.gov In the solid state, triorganotin(IV) carboxylates can adopt a polymeric structure where the carboxylate group bridges adjacent tin atoms, leading to a five-coordinate trigonal bipyramidal geometry around the tin. nih.govresearchgate.net However, in solution, this polymeric structure may be lost. sysrevpharm.org

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides a more detailed picture of the structure of this compound in solution.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the ethyl group and the tri-n-butyltin moiety. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The protons of the n-butyl groups attached to the tin atom will appear as a set of complex multiplets in the upfield region of the spectrum. The protons on the propenoate backbone will also have distinct chemical shifts. For comparison, in ethyl propionate (B1217596), the ethyl group protons appear as a quartet around 4.1 ppm and a triplet around 1.2 ppm. chegg.com The protons of the propionyl group appear as a quartet around 2.3 ppm and a triplet around 1.1 ppm. chegg.com In similar organotin compounds, the methylene protons adjacent to the carboxylate group can show shifts that are dependent on the coordination mode of the carboxylate. nih.gov

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~4.1 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | ~1.2 | Triplet (t) | ~7.1 |

| Sn-CH₂-CH₂-CH₂-CH₃ | Multiplets | - | - |

| -CH=CH-COO- | Variable | Doublets (d) | - |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the olefinic carbons of the propenoate group, the carbons of the ethyl group, and the four non-equivalent carbons of the n-butyl groups attached to tin. nih.govlibretexts.org The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum, generally between 160 and 220 ppm. libretexts.org The chemical shifts of the butyl carbons attached to the tin atom are also characteristic. In related triorganotin(IV) derivatives, the ¹J(¹¹⁹Sn, ¹³C) coupling constants can provide valuable information about the coordination number of the tin atom in solution. nih.gov For four-coordinate tetrahedral tin centers in triorganotin(IV) derivatives, ¹J(¹¹⁹Sn, ¹³C) coupling constants are often in the range of 343-394 Hz. nih.gov

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160–180 |

| -CH=CH- | 110–150 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

| Sn-C₄H₉ | 10–40 |

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the coordination environment of the tin atom. huji.ac.il The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin center. northwestern.edu For triorganotin(IV) carboxylates, the ¹¹⁹Sn NMR chemical shift can distinguish between four-coordinate tetrahedral and five-coordinate trigonal bipyramidal geometries in solution. nih.govnih.gov In solution, triorganotin(IV) derivatives often exhibit a four-coordinate tetrahedral arrangement, suggesting that the bidentate or bridging nature of the carboxylate group observed in the solid state is lost. sysrevpharm.org The chemical shift range for tin compounds is very wide, but for many organotin(IV) compounds, the shifts fall within a predictable range. huji.ac.ilnorthwestern.edu A sharp, single peak in the ¹¹⁹Sn NMR spectrum is typically observed for these compounds. nih.gov For instance, some triorganotin(IV) complexes show ¹¹⁹Sn NMR signals indicative of a tetra-coordinated environment around the tin atom. nih.gov

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (δ, ppm) |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -340 |

| 6 | Octahedral | -210 to -515 |

Tin-119 (¹¹⁹Sn) NMR: Elucidation of Tin Coordination Geometry in Solution

Correlation of ¹¹⁹Sn Chemical Shifts with Coordination Number

The ¹¹⁹Sn NMR chemical shift is a powerful tool for determining the coordination number of the tin atom in organotin compounds. A general trend observed is that an increase in the coordination number of the tin atom from four to five, six, or seven typically results in a significant upfield shift (a move to lower frequency) of the δ(¹¹⁹Sn) value. researchgate.netresearchgate.net This shift is primarily attributed to the changes in the electronic environment and bond angles around the tin nucleus as more ligands coordinate to it. researchgate.net

For organotin(IV) carboxylates, the ¹¹⁹Sn chemical shifts are sensitive to the nature of the organic groups attached to the tin and the carboxylate ligand itself. researchgate.netsysrevpharm.org The presence of electronegative substituents can also influence the chemical shift, often leading to a downfield shift. researchgate.net The coordination number in these compounds can vary, with many triorganotin carboxylates exhibiting a four-coordinate tetrahedral geometry in non-coordinating solvents, while in the solid state or with strongly coordinating ligands, higher coordination numbers (five, six, or even seven) are common. researchgate.netsysrevpharm.org

| Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) | Geometry |

|---|---|---|

| 4 | +200 to -60 | Tetrahedral |

| 5 | -90 to -190 | Trigonal Bipyramidal |

| 6 | -210 to -400 | Octahedral |

This table provides typical ranges for ¹¹⁹Sn chemical shifts based on the coordination number of the tin atom in various organotin compounds. The specific value for this compound would depend on its aggregation state and the solvent used for analysis.

¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H) Coupling Constant Analysis

The analysis of one-bond and two-bond coupling constants between tin and carbon or hydrogen provides further insight into the structure and bonding of organotin compounds. The magnitude of the one-bond coupling constant, ¹J(¹¹⁹Sn, ¹³C), is influenced by the hybridization of the tin and carbon orbitals involved in the Sn-C bond. An increase in the s-character of the tin hybrid orbital participating in the bond generally leads to a larger ¹J(¹¹⁹Sn, ¹³C) value. This can be correlated with changes in the C-Sn-C bond angles.

The two-bond coupling constant, ²J(¹¹⁹Sn, ¹H), provides information about the geometry around the tin atom. For triorganotin carboxylates, the value of ²J(¹¹⁹Sn, ¹H) can often be used to distinguish between different structural arrangements, such as monomeric, polymeric, or dimeric forms. These coupling constants are valuable parameters in solution-state structural elucidation, complementing the information obtained from ¹¹⁹Sn chemical shifts.

Mössbauer Spectroscopy (¹¹⁹mSn): Solid-State Electronic and Structural Insights

Mössbauer spectroscopy, specifically using the ¹¹⁹mSn isotope, is a highly sensitive technique for probing the nuclear environment of tin atoms in the solid state. wikipedia.org It provides valuable data on the oxidation state, coordination geometry, and nature of chemical bonding. wikipedia.orgcapes.gov.br

Isomer Shift and Quadrupole Splitting Parameters

Two key parameters are extracted from a ¹¹⁹mSn Mössbauer spectrum: the isomer shift (δ) and the quadrupole splitting (ΔEQ). wikipedia.org

Isomer Shift (δ): This parameter is a measure of the s-electron density at the tin nucleus. libretexts.org It is sensitive to the oxidation state of the tin and the electronegativity of the groups attached to it. wikipedia.org

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with an asymmetric electric field gradient at the nucleus. wikipedia.org A non-zero quadrupole splitting indicates a deviation from cubic symmetry in the electron distribution around the tin atom. wikipedia.org The magnitude of the quadrupole splitting can provide information about the coordination number and the geometry of the ligands around the tin atom. rsc.org

| Parameter | Typical Value Range for Organotin(IV) Compounds (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (δ) | 0.5 - 2.0 | Oxidation state, s-electron density |

| Quadrupole Splitting (ΔEQ) | 1.0 - 4.0 | Coordination geometry, site symmetry |

This table presents typical ranges for Mössbauer parameters for organotin(IV) compounds. The specific values for this compound would provide detailed information about its solid-state structure.

Determination of Tin Oxidation State and Environment

The isomer shift is particularly useful in confirming the +4 oxidation state of tin in this compound. The magnitude of the quadrupole splitting is a strong indicator of the coordination geometry. For instance, a large quadrupole splitting is often associated with a five-coordinate trigonal bipyramidal geometry where the organic groups occupy the equatorial positions and the more electronegative groups (in this case, the oxygen atoms of the propenoate group) are in the axial positions. Conversely, a smaller or zero quadrupole splitting would suggest a more symmetric environment, such as a tetrahedral or perfectly octahedral geometry. wikipedia.orgrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation pattern. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. uni-saarland.de

The fragmentation of organotin compounds like this compound typically involves the successive loss of the butyl groups from the tin atom. This leads to a characteristic pattern of peaks in the mass spectrum, with mass differences corresponding to the loss of a butyl radical (57 Da). Other common fragmentation pathways for esters can also be observed. libretexts.org The isotopic pattern of tin, with its multiple naturally occurring isotopes, provides a clear signature for tin-containing fragments in the mass spectrum.

X-ray Crystallography: Definitive Solid-State Molecular and Supramolecular Structures

In the case of a triorganotin carboxylate like this compound, a common structural motif in the solid state is a polymeric chain where the carboxylate group bridges adjacent triorganotin units. This bridging interaction leads to a five-coordinate tin atom with a trigonal bipyramidal geometry. The three butyl groups would typically occupy the equatorial positions, while the oxygen atoms from two different propenoate ligands would occupy the axial positions. The specific details of the crystal packing and any intermolecular interactions, such as hydrogen bonds, would also be revealed by this powerful technique. nih.gov

Identification of Intermolecular Interactions and Polymeric Architectures

The primary intermolecular interaction governing the solid-state structure of this compound is the coordinative bonding between the oxygen atoms of the carboxylate group and adjacent tin atoms. This interaction is strong enough to organize the individual R3Sn(OOCR') units into a well-defined, ordered supramolecular assembly. nih.gov

The result of these directed intermolecular interactions is the formation of a one-dimensional (1D) coordination polymer. nih.govnih.gov In this architecture, the trigonal planar R3Sn units are linked by the carboxylate ligands, which act as bridges. This arrangement generates extended zig-zag or helical polymeric chains. nih.gov The bulky n-butyl groups project outwards from this central ...-Sn-O-C-O-Sn-... backbone, effectively shielding it.

Analysis of Carboxylate Ligand Bridging and Terminal Modes

The carboxylate group (R'COO⁻) is a versatile ligand capable of several coordination modes, including monodentate (terminal), bidentate chelating, and bidentate bridging. researchgate.netdifferencebetween.com

Terminal (Monodentate): Only one oxygen atom of the carboxylate group bonds to a single metal center.

Chelating (Bidentate): Both oxygen atoms of the same carboxylate group bond to the same metal center.

Bridging (Bidentate): The two oxygen atoms of the carboxylate group bond to two different metal centers.

In the solid-state polymeric structure of compounds like this compound, the carboxylate ligand adopts a bidentate bridging mode . nih.govnih.govnih.gov Specifically, it is an asymmetric bridge, where one oxygen atom forms a shorter, more covalent bond with one tin atom, while the second oxygen forms a longer, more dative bond with an adjacent tin atom. nih.gov This results in unequal Sn-O bond lengths, such as the exemplary 2.17 Å and 2.42 Å values shown in Table 1. nih.gov This bridging is the crucial interaction that links the individual organotin moieties into the extended polymeric chain. In contrast, a terminal coordination mode would result in a monomeric structure, and a chelating mode is generally not observed for triorganotin(IV) carboxylates in the solid state.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triphenyltin carboxylate |

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Tri N Butyltin Propenoate

Conjugate Addition Reactions

The carbon-carbon double bond in ethyl-3-(tri-N-butyltin)propenoate is activated by the adjacent electron-withdrawing ethyl ester group, making the β-carbon electrophilic. This allows the compound to act as a Michael acceptor in conjugate addition reactions. wikipedia.orgoxfordsciencetrove.comlibretexts.org

In a typical Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org For this compound, this involves the attack of a nucleophile, such as an enolate, on the carbon bearing the stannyl (B1234572) group. The reaction proceeds via a resonance-stabilized enolate intermediate which is subsequently protonated to yield the 1,4-addition product. wikipedia.orglibretexts.org

The general mechanism for a Michael addition is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon. The π-electrons of the alkene are pushed to the α-carbon, and the carbonyl π-electrons move to the oxygen, forming an enolate. libretexts.org

Protonation: The enolate intermediate is protonated, often by the conjugate acid of the base used to form the nucleophile or during an aqueous workup, to yield the final saturated product. wikipedia.org

While the compound itself is typically the electrophile (Michael acceptor), pathways can be envisioned where it serves as a precursor to a nucleophilic species. Organostannanes can undergo transmetalation with organolithium reagents to form new organolithium compounds, or with copper salts to form organocuprates (Gilman reagents). These resulting organometallic reagents are potent nucleophiles that can then participate in Michael additions to other acceptors. libretexts.org

The direct nucleophilic character of the tributyltin group itself in a conjugate addition is not its primary mode of reactivity. However, the carbon-tin bond is central to the compound's utility as a nucleophilic partner, primarily through two mechanisms:

Transmetalation: The tri-n-butyltin group can be exchanged for a more electropositive metal, such as lithium or copper. This transmetalation step effectively converts the relatively unreactive organostannane into a highly reactive organolithium or organocuprate reagent, which can then act as a potent nucleophile in subsequent reactions, including conjugate additions. libretexts.org

Allylic-type Additions: While the subject compound is a vinylstannane, related allyl-, allenyl-, and propargylstannanes are well-known for their ability to act as nucleophiles, adding to aldehydes and imines in an SE' fashion. wikipedia.org This type of reactivity highlights the capacity of organostannanes to deliver organic groups nucleophilically, although for vinylstannanes like this compound, this role is overwhelmingly observed in transition-metal catalyzed cross-coupling rather than direct conjugate additions.

Cross-Coupling Reactions Utilizing the Organotin Unit

The most significant application of this compound in synthesis is its use as a coupling partner in palladium-catalyzed cross-coupling reactions. The carbon-tin bond is readily cleaved by palladium catalysts, allowing the propenoate fragment to be transferred to various electrophiles.

The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction between an organostannane and an organic electrophile, typically an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgwikipedia.org this compound, as a vinylstannane, is an excellent substrate for these reactions. libretexts.org

The catalytic cycle of the Stille reaction is generally understood to involve three main steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.

Transmetalation: The organostannane (R²-SnBu₃, in this case, the ethyl propenoate moiety) reacts with the Pd(II) complex. The R² group is transferred to the palladium center, and a trialkyltin halide is released. This is often the rate-limiting step.

Reductive Elimination: The two organic partners (R¹ and R²) are eliminated from the palladium center, forming a new carbon-carbon bond (R¹-R²) and regenerating the Pd(0) catalyst.

Additives such as copper(I) salts can accelerate the reaction, particularly the transmetalation step. harvard.edu

| Step | Description | Key Intermediates |

| Oxidative Addition | Pd(0) inserts into the R-X bond of the electrophile. | Pd(II)-R(X)L₂ |

| Transmetalation | The vinyl group from the stannane (B1208499) displaces the halide on the Pd(II) center. | Pd(II)-R(Vinyl)L₂ |

| Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | Pd(0)L₂ |

This reaction allows for the stereospecific incorporation of the ethyl propenoate unit onto various scaffolds, including aryl, heteroaryl, and vinyl halides. libretexts.orgnih.gov

While palladium is the most common metal used for coupling organostannanes, other transition metals can also be employed. The general principle of cross-coupling involves the reaction of an organometallic reagent with an organic halide or pseudohalide. nih.govcapes.gov.br Variations of the Stille reaction and other named reactions (like Suzuki or Negishi coupling) share similar mechanistic features, such as oxidative addition and reductive elimination. nih.gov The choice of catalyst, ligands, and conditions can be tailored to achieve specific transformations. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands are often used to promote the challenging coupling of less reactive electrophiles like aryl chlorides. nih.gov

Hydrostannation Reactivity in Olefin and Alkyne Substrates

The synthesis of this compound itself provides insight into its reactivity profile. It is typically prepared via the hydrostannation of an alkyne, specifically ethyl propiolate. researchgate.netacs.org Hydrostannation is the addition of a tin hydride (e.g., tri-n-butyltin hydride, Bu₃SnH) across a carbon-carbon triple or double bond. researchgate.net

The hydrostannation of activated alkynes like ethyl propiolate can proceed through different mechanisms, leading to different regio- and stereoisomers. researchgate.netresearchgate.net

Radical Hydrostannation: Initiated by radical initiators (e.g., AIBN) or heat/light, this mechanism typically results in the anti-addition of the tin hydride across the triple bond. For terminal alkynes, this usually yields a mixture of (E)-vinylstannane regioisomers.

Palladium-Catalyzed Hydrostannation: In the presence of a palladium catalyst, the hydrostannation proceeds via a syn-addition mechanism. This is a highly stereoselective process that yields the (Z)-vinylstannane. researchgate.net

Ruthenium-Catalyzed Hydrostannation: Certain ruthenium catalysts can promote the trans-hydrostannation of alkynes, leading to the (E)-vinylstannane with high selectivity. nih.gov

The regioselectivity (i.e., whether the tin adds to the α or β carbon) is highly dependent on the substrate and conditions. For electron-poor alkynes like ethyl propiolate, the tin atom generally adds to the β-position due to electronic effects. researchgate.net

| Method | Mechanism | Stereochemistry | Typical Product from Ethyl Propiolate |

| Radical-Initiated | Radical chain | anti-addition | (E)-ethyl-3-(tri-n-butyltin)propenoate |

| Palladium-Catalyzed | Oxidative addition/Reductive elimination | syn-addition | (Z)-ethyl-3-(tri-n-butyltin)propenoate |

| Ruthenium-Catalyzed | Varies with catalyst | trans-addition | (E)-ethyl-3-(tri-n-butyltin)propenoate |

This hydrostannation chemistry underscores the formation pathway of this compound and is a critical method for preparing vinylstannanes used in the cross-coupling reactions described above. researchgate.netmsu.edu

The reactivity of organotin compounds is diverse, with their utility in organic synthesis being a subject of extensive study. uobabylon.edu.iqlupinepublishers.com Organotin halides, hydrides, oxides, and hypercoordinated stannanes all exhibit unique chemical behaviors. wikipedia.org

Role as a Versatile Synthon in Organic Synthesis

While organostannanes are indeed versatile synthons, the specific role of this compound as a precursor to certain reactive intermediates requires careful examination based on analogous reactivity patterns.

Precursor for Ketenyl, Enolate, Acrylate (B77674), and Acrylimidate Moieties

A detailed investigation into the scientific literature reveals a significant gap in knowledge regarding the direct conversion of this compound into ketenyl, enolate, acrylate, and acrylimidate moieties. While the synthesis and reactions of ketenes, tandfonline.comresearchgate.net enolates, cdnsciencepub.comresearchgate.net and acrylates are well-documented, the use of this specific β-stannylated acrylate as a starting material is not prominently featured.

Ketenyl Moieties: The generation of ketenes typically involves methods such as the Wolff rearrangement or the dehydrohalogenation of acyl chlorides. tandfonline.comresearchgate.net There is no direct evidence in the reviewed literature to suggest that this compound can be readily converted into a ketenyl species.

Acrylate Moieties: this compound is itself an acrylate derivative. Its utility as a precursor to other acrylate moieties would likely involve modification of the substituents while retaining the core acrylate structure. For example, palladium-catalyzed cross-coupling reactions could potentially replace the tributyltin group with other organic fragments. A patent describes the preparation of 3-N,N-dimethylamino ethyl acrylate through a different synthetic route, highlighting the interest in functionalized acrylates but not originating from the title compound. google.com

Acrylimidate Moieties: The synthesis of acrylimidates is not a widely documented transformation from β-stannyl acrylates.

Computational and Theoretical Studies on Ethyl 3 Tri N Butyltin Propenoate

Quantum Chemical Methods (e.g., Density Functional Theory (DFT))

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in the computational study of organotin compounds. DFT has been successfully employed to analyze the structures, and energetics of various organotin systems, providing a balance between accuracy and computational cost.

The initial step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For Ethyl-3-(tri-N-butyltin)propenoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation of the molecule. In organotin compounds, the tin atom can adopt various coordination numbers, commonly four, five, or even six. wikipedia.org The geometry around the tin center in this compound is expected to be a distorted tetrahedral (four-coordinate), which is common for tetraorganotin compounds. lupinepublishers.com However, intramolecular coordination between the carbonyl oxygen of the propenoate group and the tin atom could lead to a higher coordination number, resulting in a trigonal bipyramidal geometry. orientjchem.org

Energetic calculations can provide the total energy of the molecule, which is crucial for comparing the stability of different isomers or conformations. These calculations are also fundamental for determining thermodynamic properties such as enthalpy and Gibbs free energy.

Table 1: Representative Bond Lengths in Organotin Compounds Determined by Computational Methods

| Bond | Typical Bond Length (Å) |

| Sn-C | 2.15 |

| Sn-O | Varies with coordination |

Note: The values presented are typical and can vary depending on the specific molecule and the computational method used.

DFT calculations can also predict spectroscopic data, which can be compared with experimental results for validation of the computational model. For this compound, this would include:

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, a method often used in conjunction with DFT, can predict ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts. The calculated shifts for organotin compounds have been shown to be in good agreement with experimental data. mdpi.com

IR Vibrational Frequencies: The calculation of vibrational frequencies can help in the assignment of experimental IR spectra. The characteristic stretching frequencies of the C=O, C=C, and Sn-C bonds in this compound could be predicted.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity. Computational methods provide detailed information about the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. aimspress.com

For this compound, the HOMO is likely to be localized on the π-system of the propenoate group and potentially the Sn-C bonds, while the LUMO may be centered on the antibonding orbitals of the carbonyl group and the tin atom. A HOMO-LUMO analysis of a diorganotin sulfide (B99878) complex revealed that the HOMO was mainly based on the sulfur atom, indicating its role in electron donation. sci-hub.se A similar analysis for this compound would pinpoint the most reactive sites for nucleophilic and electrophilic attack.

Table 2: Conceptual Illustration of FMO Analysis

| Orbital | Role in Reactions | Implication for Reactivity |

| HOMO | Electron Donor | Site of oxidation or reaction with electrophiles |

| LUMO | Electron Acceptor | Site of reduction or reaction with nucleophiles |

| HOMO-LUMO Gap | Indicator of Stability | A smaller gap suggests higher reactivity |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and intramolecular interactions. orientjchem.org It provides a description of the bonding in terms of localized orbitals (bonds, lone pairs) and investigates the interactions between filled (donor) and empty (acceptor) orbitals. scirp.org The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization, which is crucial for understanding hyperconjugative effects and the nature of intramolecular coordination. sci-hub.se

In this compound, NBO analysis could elucidate the nature of the Sn-C and Sn-O bonds, including their ionic and covalent character. It could also quantify the interaction between the lone pairs of the carbonyl oxygen and the vacant orbitals of the tin atom, providing evidence for intramolecular coordination. In a study of a diorganotin sulfide complex, NBO analysis revealed significant donor-acceptor interactions between the nitrogen and sulfur atoms with the tin center, quantifying the stabilization energies of these interactions. sci-hub.se

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For organotin compounds, which are used as catalysts in various reactions such as esterification and polyurethane formation, DFT calculations can be used to map out the reaction pathways. nih.govresearchgate.net This involves locating transition states and calculating activation energies, which provides a detailed understanding of how the reaction proceeds.

For this compound, computational modeling could be used to study its reactivity in various chemical transformations. For example, the mechanism of its addition reactions across the double bond or its role as a precursor in the synthesis of other organotin compounds could be investigated. Studies on the catalytic mechanism of organotin compounds in esterification reactions have shown that the tin atom acts as a Lewis acid, coordinating to the reactants and facilitating the reaction. nih.gov A similar approach could be applied to understand the potential catalytic activity of this compound.

Transition State Characterization and Activation Energy Barriers

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the characterization of transition states—the highest energy point along the reaction coordinate—and the determination of activation energy barriers (ΔG‡). The activation energy is a critical parameter that governs the rate of a chemical reaction.

A pertinent example can be found in the DFT study of a similar organotin ester, tri-butyl-tin p-coumarate. mdpi.com This study investigated its antioxidant activity by examining its reaction with free radicals. The characterization of transition states involved identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products. mdpi.com

For the reaction of tri-butyl-tin p-coumarate with the hydroperoxyl radical (•OOH) in an aqueous medium, the calculated activation energy (ΔG‡) was found to be 12.26 kcal/mol. nih.gov This value is indicative of a moderately facile reaction. Such computational approaches allow for the comparison of different reaction pathways. For instance, in the aforementioned study, the presence of the Sn(IV) center was found to lower the activation barrier compared to its non-tin-containing counterpart, thereby increasing the reaction rate. nih.gov

Table 1: Calculated Activation Energies for the Reaction of a Tri-butyl-tin Ester with •OOH Radical nih.gov

| Reactant | Medium | Activation Energy (ΔG‡) (kcal/mol) |

| Tri-butyl-tin p-coumarate | Aqueous | 12.26 |

| 11, tri-butyl p-coumarate | Aqueous | 13.07 |

This table showcases the influence of the tin atom on the activation energy barrier in a related ester system.

Solvent Effects in Theoretical Calculations

The solvent environment can significantly influence the energetics and mechanism of a reaction. Theoretical calculations can account for these effects using various solvent models, such as the Polarizable Continuum Model (PCM). nih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

It was observed that the presence of the Sn(IV) atom had a more pronounced effect in the lipid media, significantly enhancing the antioxidant capability compared to the polar aqueous environment. mdpi.com This highlights the importance of considering the solvent when studying the reactivity of organotin compounds. The reaction mechanism itself can also be influenced by the solvent. For instance, electron transfer (ET) mechanisms are generally more favored in polar solvents, while hydrogen transfer (HT) mechanisms can be more prevalent in non-polar media. mdpi.com

The explicit inclusion of solvent molecules in theoretical models, while computationally more demanding, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can play a crucial role in the reaction pathway. researchgate.net

Future Research Directions and Advanced Applications in Chemical Synthesis

Exploration of Novel Synthetic Pathways

The advancement of synthetic chemistry is intrinsically linked to the discovery and optimization of reaction pathways. For Ethyl-3-(tri-N-butyltin)propenoate, future research is poised to explore more efficient, selective, and environmentally benign synthetic routes.

Current methods for the synthesis of vinylstannanes, such as the hydrostannylation of alkynes, provide a solid foundation. The reaction of tributyltin hydride with ethyl propiolate is a known route to this compound. However, the exploration of alternative catalytic systems for this transformation remains a fertile area of research. The development of catalysts that offer higher regioselectivity and stereoselectivity, particularly for the (E)-isomer, which is often the more desired isomer in cross-coupling reactions, is a key objective.

Furthermore, investigating alternative precursors and reaction methodologies could lead to more atom-economical and safer synthetic protocols. For instance, the direct stannylation of propenoate derivatives, potentially catalyzed by transition metals, could offer a more direct route to the target compound, minimizing the use of hazardous reagents like tributyltin hydride. Research into flow chemistry processes for the synthesis of this compound could also provide advantages in terms of safety, scalability, and product consistency. A patent for a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, highlights the use of specific catalysts and reaction conditions that could inspire novel approaches for the synthesis of organotin propenoates. google.com

Development of Green Chemistry Approaches for Organotin Propenoate Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. The synthesis of organotin compounds, including this compound, presents both challenges and opportunities in this regard.

A primary focus for future research will be the development of catalytic systems that are more environmentally friendly. This includes the use of earth-abundant metal catalysts as alternatives to precious metals, as well as the design of recyclable catalysts to minimize waste. The use of greener solvents, such as water, ionic liquids, or supercritical fluids, in the synthesis of organotin propenoates is another promising avenue. Solvent-free reaction conditions, where feasible, would represent a significant step towards a more sustainable synthetic process.

Moreover, a critical aspect of green chemistry is minimizing the toxicity of reagents and products. The inherent toxicity of organotin compounds necessitates careful handling and disposal. Future research could focus on developing "tin-free" or "low-tin" alternatives that mimic the reactivity of organostannanes but with a reduced environmental footprint. Additionally, designing synthetic routes that minimize the formation of toxic byproducts and facilitate their easy removal and detoxification is of paramount importance.

Integration of this compound in Complex Molecule Synthesis

One of the most significant applications of this compound lies in its role as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its utility is most prominently showcased in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. echemi.comnih.gov

The propenoate moiety of this compound serves as a versatile three-carbon unit that can be coupled with a wide range of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates. This allows for the efficient construction of extended conjugated systems and the introduction of acrylic ester functionalities into complex scaffolds. The Stille reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a valuable tool in the late stages of a total synthesis. researchgate.netijbcp.com

Future research will likely focus on expanding the scope of the Stille reaction with this compound, including its application in the synthesis of novel and challenging molecular architectures. The development of more active and selective palladium catalysts will continue to be a key area of investigation, aiming to improve reaction yields, reduce catalyst loading, and broaden the substrate scope. While specific examples of the total synthesis of marine natural products using this exact reagent are not extensively documented, the general utility of the Stille reaction in this field is well-established, suggesting a promising future for this compound in the synthesis of bioactive marine compounds. nih.govresearchgate.netijbcp.com

Table 1: Representative Conditions for Stille Cross-Coupling Reactions

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, AsPh₃, P(2-furyl)₃ |

| Solvent | Toluene, THF, DMF, NMP |

| Additive | CuI, LiCl |

| Temperature | Room Temperature to 100 °C |

| Reactants | This compound and an organic halide/triflate |

This table presents a generalized overview of conditions for the Stille reaction. Optimal conditions may vary depending on the specific substrates.

Investigation of the Compound's Role in Catalysis and Materials Science

Beyond its role as a synthetic intermediate, the unique properties of this compound and related organotin compounds suggest potential applications in catalysis and materials science.

In the realm of catalysis, while the compound itself is primarily a reagent, related tri-n-butyltin compounds have been investigated as initiators and catalysts in polymerization reactions. For example, tri-n-butyltin(IV) n-butoxide has been shown to act as an initiator in the ring-opening polymerization (ROP) of ε-caprolactone to produce biodegradable polymers like polycaprolactone (B3415563) (PCL). researchgate.net It has also demonstrated catalytic activity in the transesterification of polylactic acid (PLA). researchgate.net Future research could explore the potential of this compound or its derivatives to act as catalysts or co-catalysts in various organic transformations.

In materials science, the propenoate functionality of this compound makes it a potential monomer for the synthesis of novel polymers. Copolymerization of this organotin-containing monomer with other vinyl monomers could lead to the development of functional materials with unique properties. Organotin-containing polymers have been explored for a variety of applications, including as antifouling coatings, wood preservatives, and stabilizers for PVC. mdpi.com The incorporation of the tributyltin moiety could impart specific biocidal or stabilizing properties to the resulting polymer. Further investigation into the polymerization behavior of this compound and the characterization of the resulting materials could unveil new applications in areas such as advanced coatings, functional plastics, and smart materials.

Q & A

Q. What are the optimal synthetic routes for Ethyl-3-(tri-N-butyltin)propenoate, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via conjugate addition of tri-n-butyltin to propiolic esters. Key parameters include stoichiometric control of the tin reagent, solvent polarity (e.g., THF or DCM), and temperature modulation (0–25°C). Evidence suggests that steric hindrance from the tri-n-butyltin group necessitates slow addition to minimize side reactions. Dynamic NMR can monitor reaction progress by tracking the disappearance of propiolate peaks .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Use a combination of techniques:

- NMR : and NMR to identify vinyl protons (δ 5.8–6.5 ppm) and carbonyl groups (δ 165–175 ppm).

- X-ray crystallography : Resolve crystal structures to confirm bond angles (e.g., C-Sn-C ~109.5°) and spatial arrangement. Reference crystallographic tables for similar organotin acrylates .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for tin (Sn has 10 natural isotopes) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and P95/P99 respirators to avoid inhalation or dermal exposure.

- Ventilation : Use fume hoods with ≥100 fpm airflow.

- Waste disposal : Collect in sealed containers labeled for organotin waste, as these compounds are toxic to aquatic life and inhibit mitochondrial function .

Advanced Research Questions

Q. How can dynamic NMR be applied to study rotational barriers about the C-N bond in this compound derivatives?

- Variable-temperature (VT) NMR : Cool the sample to –40°C to slow rotation and resolve split signals. Heat incrementally to observe coalescence (e.g., at 120–150°C).

- Gutowsky equation : Calculate the rate constant at coalescence temperature () using . Compare with Eyring plots for activation energies .

Q. What methodological approaches resolve contradictions in reported catalytic activity of organotin acrylates in conjugate additions?

- Controlled experiments : Vary substituents (e.g., replace tri-n-butyltin with triphenyltin) to isolate steric/electronic effects.

- Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates under standardized conditions (e.g., 25°C, 0.1 M substrate).

- DFT calculations : Model transition states to identify if steric bulk (e.g., tri-n-butyl groups) impedes nucleophilic attack .

Q. How does the steric profile of tri-n-butyltin influence the compound’s reactivity in radical cyclization-elimination reactions?

- Radical trapping experiments : Use TEMPO to confirm radical intermediates.

- Competition studies : Compare yields with less bulky tin analogs (e.g., trimethyltin).

- Stereochemical analysis : Monitor alkene geometry (E/Z) via NMR coupling constants (). Tri-n-butyltin’s bulk promotes stereospecific elimination due to restricted rotation .

Q. What strategies mitigate toxicity risks in biological assays involving this compound?

- Dose-response profiling : Use IC assays (e.g., mitochondrial dehydrogenase inhibition in HEK-293 cells).

- Chelating agents : Pre-treat samples with EDTA to sequester free tin ions.

- Alternative models : Employ in vitro systems (e.g., zebrafish embryos) to minimize mammalian exposure .

Data Interpretation and Methodological Guidance

Q. How should researchers address missing physicochemical data (e.g., logP, water solubility) for this compound?

- Experimental determination : Use shake-flask methods for logP (octanol/water partition) or HPLC retention time correlation.

- QSAR models : Predict properties via software like ACD/Labs or EPI Suite, validated against structurally similar organotins .

Q. What statistical methods are recommended for analyzing contradictory results in rotational barrier studies?

Q. How can crystallographic data (e.g., bond distances) inform mechanistic hypotheses for organotin-mediated reactions?

- Overlay experiments : Compare X-ray structures of reactants and products to track bond elongation/compression.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., Sn···O contacts) that stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.